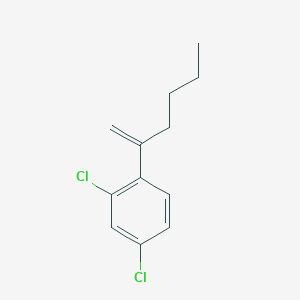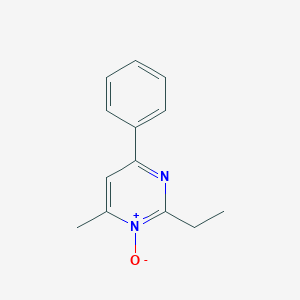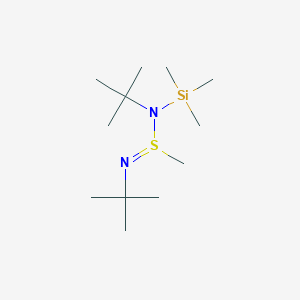
N,N'-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide is a specialized chemical compound used in various scientific research and industrial applications. This compound is known for its unique structural properties, which include the presence of tert-butyl groups and a trimethylsilyl group attached to a methanesulfinimidamide core. These structural features contribute to its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting intermediate is then reacted with methanesulfinyl chloride to form the final product. The reaction conditions often include low temperatures and inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The compound is typically purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinimidamide group to amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyl and trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound. The sulfinimidamide group can participate in hydrogen bonding and other interactions, making it a versatile reagent in chemical synthesis.
相似化合物的比较
Similar Compounds
- N,N-Dimethylformamide di-tert-butyl acetal
- N,N-Dimethylformamide dineopentyl acetal
- N,N-Dimethylformamide diisopropyl acetal
Uniqueness
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide distinct steric and electronic properties. This makes it more versatile and selective in chemical reactions compared to similar compounds that lack these structural features.
属性
CAS 编号 |
90210-62-1 |
|---|---|
分子式 |
C12H30N2SSi |
分子量 |
262.53 g/mol |
IUPAC 名称 |
N-(N-tert-butyl-S-methylsulfinimidoyl)-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C12H30N2SSi/c1-11(2,3)13-15(7)14(12(4,5)6)16(8,9)10/h1-10H3 |
InChI 键 |
MHLWADOHRAVMIE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=S(C)N(C(C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
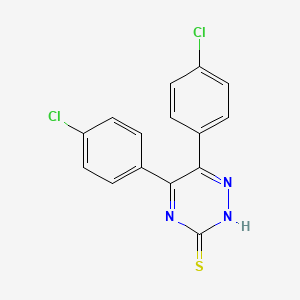
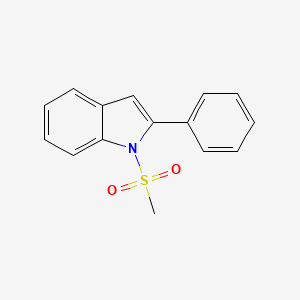
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
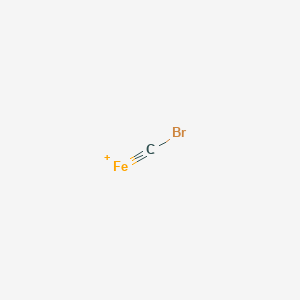
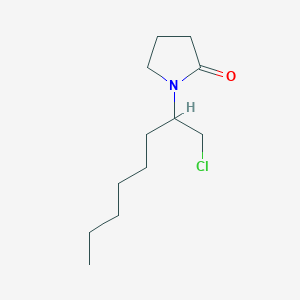

![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
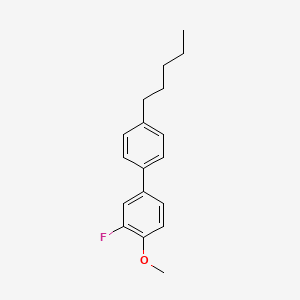
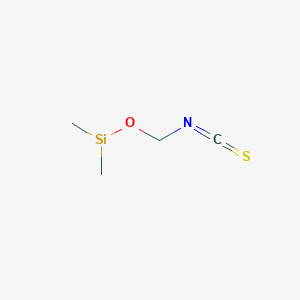
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
